5-Thiazole boronic acid MIDA ester
Overview
Description
5-Thiazole boronic acid MIDA ester is a versatile compound widely used in the biomedical industry. It serves as a crucial building block in the development of drugs targeting various diseases, including cancer and autoimmune disorders .
Synthesis Analysis
MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization. Benchtop stable MIDA boronates have been found compatible with various common synthetic reagents which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .Molecular Structure Analysis
The molecular formula of 5-Thiazole boronic acid MIDA ester is C8H9BN2O4S . Its molecular weight is 240.05 g/mol . The IUPAC name is 6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione .Chemical Reactions Analysis
MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Thiazole boronic acid MIDA ester include a molecular weight of 240.05 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 240.0376081 g/mol . Its topological polar surface area is 97 Ų . It has a heavy atom count of 16 . It has a formal charge of 0 . Its complexity is 284 .Scientific Research Applications
Synthesis of High Molecular Weight Copolymers
5-Thiazole boronic acid MIDA ester is effectively used in the synthesis of thienyl di-N-methyliminodiacetic acid (MIDA) boronate esters. These esters are utilized as homo-bifunctionalized monomers in Suzuki–Miyaura copolymerizations to produce high molecular weight copolymers, which are important in organic electronics (Carrillo, Turner, & Ingleson, 2016).
Use in Suzuki-Miyaura Cross-Coupling Reactions
A study focused on the Suzuki-Miyaura cross-coupling reaction of thiazoleboronic esters, including 5-thiazole boronic acid MIDA ester, under microwave conditions. This research demonstrates the importance of these esters in cross-coupling reactions with various (hetero)aryl halides (Schnürch, Hämmerle, Mihovilovic, & Stanetty, 2010).
Hydrolysis Mechanisms of MIDA Boronates
MIDA boronates, including 5-thiazole boronic acid MIDA ester, are crucial in small molecule construction due to their hydrolysis rates under various conditions. The study of these hydrolysis mechanisms helps in improving the use of MIDA boronates in synthesis (González et al., 2016).
Vibrational Spectroscopy Analysis
The vibrational spectroscopy of MIDA-protected boronate ester, including 5-thiazole boronic acid MIDA ester, provides insights into the molecular architecture and stability of these molecules, which are significant in Suzuki-Miyaura cross-coupling reactions (Reinemann et al., 2011).
Protection and Directing Group in Meta C–H Functionalisation
5-Thiazole boronic acid MIDA ester is used as a protecting and directing group for meta C(sp2)–H functionalisation of arylboronic acids. This dual functionality is significant in diversifying aryl boronic acids for various reactions or iterative processes (Williams, White, Spivey, & Cordier, 2020).
Stabilization in Polymer Synthesis
MIDA boronate-containing polymers, including those derived from 5-thiazole boronic acid MIDA ester, are synthesized for advanced materials applications. The stabilization of organoboron structures by MIDA is crucial in this context (Li, He, Matyjaszewski, & Pan, 2021).
Use in Asymmetric Synthesis
5-Thiazole boronic acid MIDA ester and similar compounds are applied in asymmetric synthesis. Their diastereomeric ratios and tolerance of various functional substituents are significant in synthesizing stereocenters and in medicinal chemistry (Matteson, 2013).
Future Directions
While the specific future directions for 5-Thiazole boronic acid MIDA ester are not mentioned in the search results, MIDA boronates in general have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . This suggests potential future directions in these areas.
properties
IUPAC Name |
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O4S/c1-11-3-7(12)14-9(15-8(13)4-11)6-2-10-5-16-6/h2,5H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLBEKAIQFBSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazole boronic acid MIDA ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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